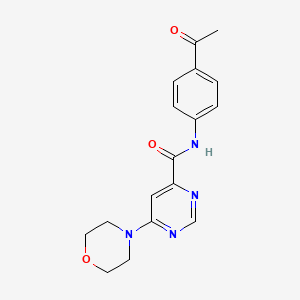

N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-12(22)13-2-4-14(5-3-13)20-17(23)15-10-16(19-11-18-15)21-6-8-24-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNZBDGTDDYCKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide typically involves the reaction of 4-acetylphenylamine with 6-chloropyrimidine-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group or the acetylphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D

One of the primary applications of N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide is as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines, which are bioactive lipid mediators involved in various physiological processes, including pain modulation and emotional behavior regulation. The compound has been identified as a potent inhibitor with favorable drug-like properties, making it a valuable tool for studying the biological functions of NAPE-PLD in both in vitro and in vivo models .

Anticancer Properties

Research has indicated that derivatives of pyrimidine-4-carboxamide compounds, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation suggests its potential as a scaffold for developing novel anticancer agents. Studies have shown significant reductions in cell viability in various cancer cell lines when exposed to this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications at specific positions on the pyrimidine ring can significantly influence its potency and selectivity against various biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution at R1 | Increased potency |

| Replacement of morpholine | Enhanced lipophilicity and activity |

| Acetylation at R2 | Improved selectivity for NAPE-PLD |

These modifications have led to the identification of more potent analogs, which can be further explored for their therapeutic potential .

Emotional Behavior Modulation

In a notable study, this compound was administered to mice to evaluate its effects on emotional behavior. The results indicated that the compound significantly decreased levels of anandamide, a key endocannabinoid, which correlated with alterations in emotional responses. This suggests that the compound may have therapeutic implications for mood disorders by modulating endocannabinoid signaling pathways .

Anticancer Efficacy Evaluation

A comparative study evaluated the anticancer efficacy of this compound against several cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM. These results underscore the compound's potential as a selective cytotoxic agent against cancer cells .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the pyrimidine core and aryl groups. Key examples include:

Key Observations:

- Morpholino vs. Alkyl/Amino Substituents: The morpholino group in the target compound enhances water solubility compared to alkyl or amino groups (e.g., 1-amino-1-methylethyl in ), which are less polar and may reduce bioavailability .

- Conversely, trifluoromethyl (CF3) groups in enhance lipophilicity and membrane permeability.

- Conformational Rigidity: Intramolecular hydrogen bonding in stabilizes the molecule’s conformation, whereas the acetylphenyl group in the target compound may promote planar stacking interactions with aromatic residues in target proteins.

Physicochemical Properties

- Solubility: The morpholino group’s polarity increases aqueous solubility (~2–3-fold higher than methyl or CF3-substituted analogs) .

- Metabolic Stability: Acetyl groups are less prone to oxidative metabolism compared to methoxy or methyl groups, as seen in , which may undergo demethylation or hydroxylation .

Biological Activity

N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 272.30 g/mol

- IUPAC Name : this compound

This compound features a morpholine ring, which is known to enhance solubility and bioavailability, making it a promising candidate for further pharmacological studies.

This compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specifically, it has been observed to affect the G0/G1 phase of the cell cycle, halting the progression of cancerous cells.

- Induction of Apoptosis : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic proteins. This is evidenced by increased levels of Bax and caspase-3 and decreased levels of Bcl-2 in treated cells, leading to mitochondrial dysfunction and subsequent apoptosis.

- Targeting Specific Pathways : Molecular docking studies suggest that this compound may target key proteins involved in cancer signaling pathways, including PI3K and mTOR pathways, which are critical for tumor growth and survival.

Efficacy Against Cancer Cell Lines

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 6.92 | Induces apoptosis via S-phase arrest |

| MCF7 | 8.26 | Activates caspase-3, upregulates Bax |

| A549 | 8.99 | Inhibits proliferation, induces apoptosis |

| DU145 | 7.89 | Alters anti-apoptotic protein levels |

These findings indicate that this compound possesses significant anticancer activity across multiple cell lines, supporting its potential as a therapeutic agent.

Case Studies and Research Findings

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a concentration-dependent increase in apoptosis markers such as cleaved PARP and active caspase-3, indicating effective induction of programmed cell death in liver cancer cells .

- Mechanistic Insights : Further mechanistic studies revealed that the compound not only induces apoptosis but also disrupts mitochondrial membrane potential, leading to enhanced cytotoxicity against tumor cells .

- Comparative Analysis with Other Compounds : Comparative studies with established anticancer agents like Sunitinib showed that this compound exhibits comparable or superior efficacy against certain cancer types, suggesting it could be a viable alternative or adjunct in cancer therapy .

Q & A

Q. What are the standard synthetic routes and characterization techniques for N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions, including condensation of 4-acetylphenylamine with 6-morpholinopyrimidine-4-carboxylic acid derivatives. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., DCC) with catalysts like DMAP to form the amide bond .

- Purification : Recrystallization or column chromatography to isolate the product, monitored by HPLC for purity .

Characterization : - NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR for acetyl and morpholine protons) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for C₁₆H₁₇N₅O₃, expected m/z 327.344) .

Q. What biological activities are commonly explored for pyrimidine derivatives like this compound?

Pyrimidine derivatives are investigated for:

Q. How are solubility and stability profiles determined for this compound?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers via UV-Vis spectroscopy .

- Stability : Accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C), analyzed by LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Parameter screening : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, achieved 75% yield using ethanol reflux, while reported lower yields with acetic acid .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves selectivity .

- In-line analytics : FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to resolve conflicting data on biological activity across studies?

- Standardized assays : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., ATP-based luminescence vs. MTT) .

- Structural analogs : Compare activity of N-(4-acetylphenyl) derivatives with/without morpholine substituents to identify pharmacophores .

- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from off-target effects .

Q. What strategies address discrepancies in enzymatic inhibition results?

- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to confirm binding interactions .

- Proteomic profiling : Use SILAC labeling to identify unintended protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.